Sodium larsucosterol

Descripción general

Descripción

El larsucosterol sodio es un derivado sintético del larsucosterol, un oxiesterol que se encuentra naturalmente. Es conocido por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades hepáticas. El compuesto se caracteriza por su fórmula química C27H45NaO5S y un peso molecular de aproximadamente 504,7 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El larsucosterol sodio se sintetiza mediante un proceso de varios pasos que implica la sulfatación del larsucosterol. Los pasos clave incluyen:

Hidroxilación: La introducción de grupos hidroxilo en la molécula de larsucosterol.

Sulfatación: El larsucosterol hidroxilado se trata luego con trióxido de azufre o ácido clorosulfónico para introducir grupos sulfato.

Neutralización: El producto resultante se neutraliza con hidróxido de sodio para formar larsucosterol sodio.

Métodos de Producción Industrial: La producción industrial de larsucosterol sodio implica procesos de sulfatación y neutralización a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El larsucosterol sodio experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados de oxiesterol.

Reducción: Las reacciones de reducción pueden convertir el larsucosterol sodio en sus alcoholes correspondientes.

Sustitución: El grupo sulfato se puede sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las condiciones varían según la sustitución deseada, pero generalmente involucran reactivos nucleofílicos.

Productos Principales:

Oxidación: Diversos derivados de oxiesterol.

Reducción: Alcoholes correspondientes.

Sustitución: Derivados de larsucosterol funcionalizados.

Aplicaciones Científicas De Investigación

Medical Applications

- Alcohol-Associated Hepatitis : Sodium larsucosterol has been the focus of several clinical trials aimed at evaluating its efficacy in treating alcohol-associated hepatitis (AH). In a phase 2a study involving 19 subjects with AH, all participants survived the 28-day study period, with significant improvements in biochemical parameters such as serum bilirubin levels and Model for End-Stage Liver Disease (MELD) scores .

- Phase 2b Clinical Trials : The AHFIRM trial assessed this compound's effectiveness in reducing 90-day mortality rates among patients with AH. Results indicated a compelling reduction in mortality rates of 41% for the 30 mg dose and 35% for the 90 mg dose compared to standard care . This trial demonstrated the compound's potential to improve patient outcomes significantly.

Pharmacokinetics and Safety

This compound has shown a favorable safety profile across multiple studies. In trials involving over 350 human subjects, it was well-tolerated with no severe adverse events reported. The pharmacokinetic profiles remained consistent regardless of disease severity .

Data Tables

Case Study: Efficacy in Severe Alcohol-Associated Hepatitis

In a multicenter study focusing on severe AH patients, this compound was administered intravenously at varying doses. The results indicated that subjects receiving this compound had statistically significant lower Lille scores compared to those on standard care. This suggests improved liver function and reduced risk of mortality associated with severe AH .

Case Study: Safety Profile Analysis

A comprehensive safety analysis across multiple trials revealed that this compound did not induce serious adverse events. The majority of participants reported mild side effects that were manageable and did not lead to treatment discontinuation .

Mecanismo De Acción

El larsucosterol sodio ejerce sus efectos a través de múltiples mecanismos:

Regulación Epigenética: Inhibe las metiltransferasas del ADN, lo que lleva a cambios en la expresión génica.

Metabolismo de Lípidos: El compuesto modula el metabolismo de lípidos, reduciendo la acumulación de lípidos en los hepatocitos.

Respuesta Inflamatoria: Atenúa las respuestas inflamatorias suprimiendo mediadores inflamatorios como el TNF-alfa.

Compuestos Similares:

25-Hidroxicolesterol: Otro oxiesterol con actividades biológicas similares.

Sulfato de Colesterol: Comparte similitudes estructurales y algunas funciones superpuestas.

Singularidad: El larsucosterol sodio es único debido a sus potentes propiedades reguladoras epigenéticas y su potencial terapéutico específico en enfermedades hepáticas. A diferencia de otros oxiesteroles, ha mostrado una eficacia significativa en ensayos clínicos para tratar la hepatitis alcohólica y la esteatohepatitis asociada a disfunción metabólica .

Comparación Con Compuestos Similares

25-Hydroxycholesterol: Another oxysterol with similar biological activities.

Cholesteryl Sulfate: Shares structural similarities and some overlapping functions.

Uniqueness: Larsucosterol sodium is unique due to its potent epigenetic regulatory properties and its specific therapeutic potential in liver diseases. Unlike other oxysterols, it has shown significant efficacy in clinical trials for treating alcoholic hepatitis and metabolic dysfunction-associated steatohepatitis .

Actividad Biológica

Sodium larsucosterol, also known as DUR-928, is a sulfated oxysterol that has garnered attention for its potential therapeutic applications, particularly in liver diseases such as alcohol-associated hepatitis (AH). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical efficacy based on recent studies.

This compound functions primarily as an epigenetic modulator . It inhibits DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b), which are enzymes responsible for adding methyl groups to DNA. This inhibition leads to reduced DNA hypermethylation, a condition often associated with various diseases including liver disorders. By modulating gene expression without altering the DNA sequence, larsucosterol influences cellular processes related to:

- Cell survival: Enhancing cell viability and reducing apoptosis.

- Inflammation: Dampening inflammatory responses by decreasing the levels of inflammatory mediators.

- Lipid metabolism: Inhibiting lipid biosynthesis and reducing intracellular lipid accumulation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical studies. Key parameters include:

- Half-life (t½): Approximately 4 hours.

- Dose proportionality: The area under the curve (AUC) and maximum concentration (Cmax) increased proportionally with dosage (30, 90, and 150 mg).

- Clearance: Notably decreased in subjects with severe AH compared to healthy volunteers .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (t½) | ~4 hours |

| Cmax | Dose-dependent increase |

| AUC | Dose-dependent increase |

| Clearance | Decreased in severe AH |

Clinical Efficacy

Recent clinical trials have demonstrated promising efficacy signals for this compound in treating AH. A phase 2a study involving 19 subjects reported:

- Survival Rate: 100% survival over a 28-day period.

- Discharge Time: 74% of patients were discharged within 72 hours after a single infusion.

- Serum Bilirubin Levels: Significant reductions were observed at both day 7 and day 28 post-treatment, indicating improved liver function.

- Model for End-stage Liver Disease (MELD) Score: Notable reductions were recorded, suggesting enhanced liver performance .

Case Study: Efficacy in Severe Alcohol-Associated Hepatitis

In a subgroup analysis of patients with severe AH:

- Lille Scores: At day 7, Lille scores were significantly lower in larsucosterol-treated patients compared to those receiving standard care (p < 0.01).

- Biochemical Improvements: Serum biomarkers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) showed significant improvement .

Safety Profile

The safety profile of this compound has been favorable across studies:

Propiedades

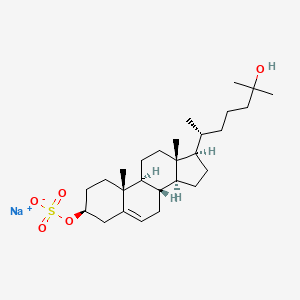

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGAOHNRCSZIRO-KSGNISEOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174047-40-5 | |

| Record name | Larsucosterol sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174047405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LARSUCOSTEROL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A5JOPBE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.